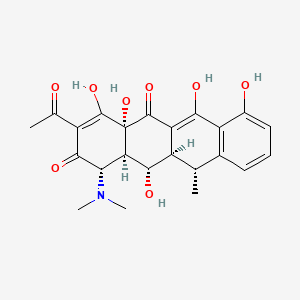
Ivermectin Impurity K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is a derivative of the widely used antiparasitic agent Ivermectin. It is a process-related impurity that arises during the synthesis of Ivermectin. This compound is of significant interest due to its structural similarity to Ivermectin and its potential impact on the efficacy and safety of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity K involves the partial reduction of Ivermectin. The process typically includes the use of reducing agents such as hydrogen in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure selective reduction, resulting in the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is managed through stringent quality control measures to monitor and limit its presence in the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this impurity during the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: Ivermectin Impurity K undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: As mentioned, the partial reduction of Ivermectin leads to the formation of this compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
Ivermectin Impurity K has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Ivermectin formulations.
Biology: Studies on the biological activity of this compound help in understanding its potential effects on organisms and its role as an impurity.
Medicine: Research on this compound aids in assessing the safety and efficacy of Ivermectin-based medications.
Industry: In the pharmaceutical industry, controlling the levels of this compound is crucial for maintaining the quality of the final product.
Mécanisme D'action
The mechanism of action of Ivermectin Impurity K is similar to that of Ivermectin. It binds with high affinity to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite. Additionally, it may interact with gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic effects.
Comparaison Avec Des Composés Similaires
Ivermectin: The parent compound, widely used as an antiparasitic agent.
Avermectin B1a: Another member of the avermectin family with similar antiparasitic properties.
Milbemycin: A structurally related compound with a similar mode of action.
Uniqueness: Ivermectin Impurity K is unique due to its partial reduction state, which distinguishes it from the fully oxidized or reduced forms of Ivermectin and other related compounds. This structural difference can influence its biological activity and its behavior as an impurity in pharmaceutical formulations.
Propriétés
Numéro CAS |
74567-01-4 |
|---|---|
Formule moléculaire |
C48H76O14 |
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Clé InChI |
ACNNVMSFKOFXPD-LMGLRRKJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Apparence |
White to Off-White Solid |
melting_point |
153-158°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3,4-Dihydro Ivermectin (Mixture of Diastereomers) ; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


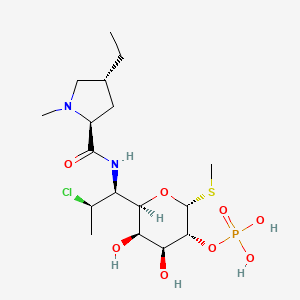
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
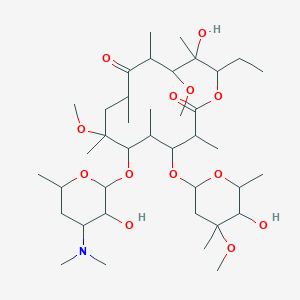
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
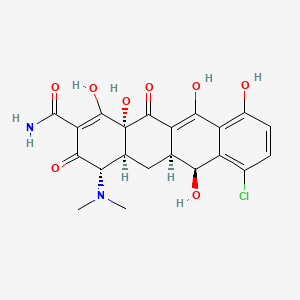
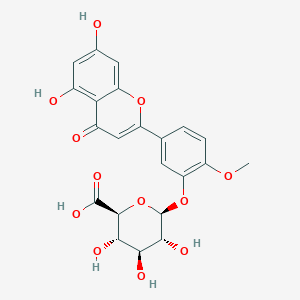
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

